

A Comparative Guide to the Spectroscopic Analysis of N-(3-Hydroxypropyl)phthalimide

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Compound of Interest

Compound Name: *N*-(3-Hydroxypropyl)phthalimide

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This guide provides a detailed spectroscopic analysis and validation of synthesized **N-(3-Hydroxypropyl)phthalimide**, presenting a direct comparison with **N-(2-Hydroxyethyl)phthalimide** to highlight key structural differences. The information is intended for researchers, scientists, and professionals in drug development who utilize phthalimide derivatives in their work.

Introduction

N-(3-Hydroxypropyl)phthalimide is a phthalimide derivative characterized by a hydroxypropyl group attached to the imide nitrogen.^[1] Like other phthalimide analogs, it serves as a crucial building block in organic synthesis, particularly in the preparation of more complex pharmaceutical compounds and polymers.^{[1][2][3]} Spectroscopic validation is essential to confirm the identity and purity of the synthesized product. This guide compares its spectral data against **N-(2-Hydroxyethyl)phthalimide**, a closely related analog, to underscore the subtle yet significant differences identifiable through modern analytical techniques.

Comparative Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for **N-(3-Hydroxypropyl)phthalimide** and its comparator, **N-(2-Hydroxyethyl)phthalimide**.

Table 1: Physical and Molecular Properties

Property	N-(3-Hydroxypropyl)phthalimide	N-(2-Hydroxyethyl)phthalimide
Molecular Formula	C ₁₁ H ₁₁ NO ₃ [1] [4]	C ₁₀ H ₉ NO ₃ [5]
Molecular Weight	205.21 g/mol [1] [3]	191.19 g/mol [6]
Melting Point (°C)	74 - 76 [1] [3]	126 - 128 [7]
Appearance	White to pale cream crystalline powder [3] [4]	White solid

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Proton Assignment	N-(3-Hydroxypropyl)phthalimide (δ , ppm)	N-(2-Hydroxyethyl)phthalimide (δ , ppm)
Aromatic-H (m)	7.70 - 7.90	7.70 - 7.95
-N-CH ₂ - (t)	3.85	3.95
-CH ₂ -OH (t)	3.65	3.75
-CH ₂ - (quintet)	2.00	-
-OH (s)	1.80 (variable)	2.50 (variable)

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Carbon Assignment	N-(3-Hydroxypropyl)phthalimide (δ , ppm)	N-(2-Hydroxyethyl)phthalimide (δ , ppm)
C=O	168.5	168.7
Aromatic C (quat.)	132.1	132.2
Aromatic C-H	134.0, 123.3	134.1, 123.4
-N-CH ₂ -	35.7	41.8
-CH ₂ -OH	59.5	61.2
-CH ₂ -	30.1	-

Table 4: FTIR & Mass Spectrometry Data

Analysis	N-(3-Hydroxypropyl)phthalimide	N-(2-Hydroxyethyl)phthalimide
FTIR (cm ⁻¹)	~3450 (O-H stretch, broad), ~2940 (Aliphatic C-H stretch), ~1770 & ~1710 (C=O stretch, imide), ~1600 (C=C stretch, aromatic)	~3480 (O-H stretch, broad), ~2950 (Aliphatic C-H stretch), ~1775 & ~1715 (C=O stretch, imide), ~1605 (C=C stretch, aromatic)
Mass Spec (m/z)	205 [M] ⁺ , 160 [M-CH ₂ CH ₂ OH] ⁺ , 148, 133, 104, 76	191 [M] ⁺ , 160 [M-CH ₂ OH] ⁺ , 148, 133, 104, 76

Experimental Protocols

Synthesis of N-(3-Hydroxypropyl)phthalimide

A common and effective method for synthesizing **N-(3-Hydroxypropyl)phthalimide** involves the direct condensation of phthalic anhydride with 3-amino-1-propanol.[\[3\]](#)

- Reagents: Phthalic anhydride (1 mole equivalent), 3-Amino-1-propanol (1 mole equivalent).

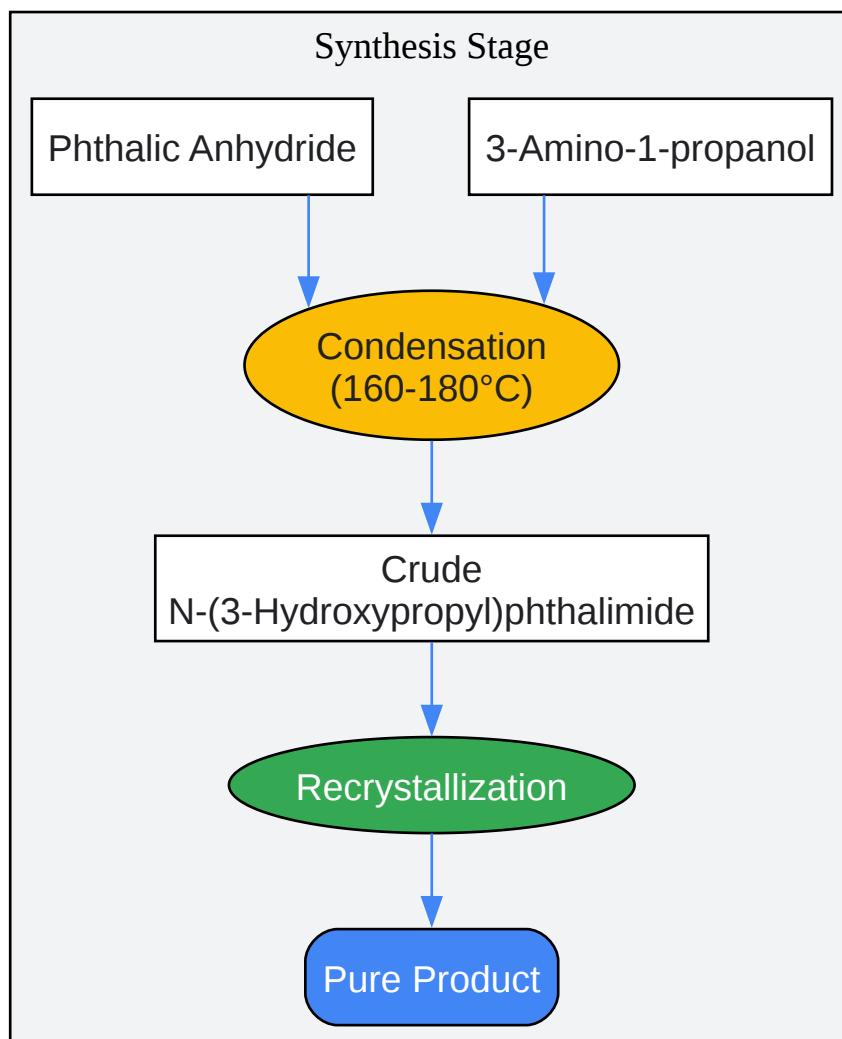
- Procedure:
 - Combine equimolar amounts of phthalic anhydride and 3-amino-1-propanol in a round-bottom flask.
 - Heat the mixture, with stirring, to a temperature of 160-180°C.
 - Maintain the temperature for 2-4 hours, during which water will be evolved as a byproduct. The reaction can be monitored by TLC.
 - Allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.
 - Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure **N-(3-Hydroxypropyl)phthalimide**.
 - Dry the resulting white crystalline product under vacuum.

Spectroscopic Analysis Methods

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) used as an internal standard.
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra were recorded using KBr pellets or as a thin film on a salt plate. The spectral range scanned was typically 4000-400 cm^{-1} .
- Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) source. The molecular ion peak $[\text{M}]^+$ and characteristic fragmentation patterns were analyzed to confirm the molecular weight and structure.

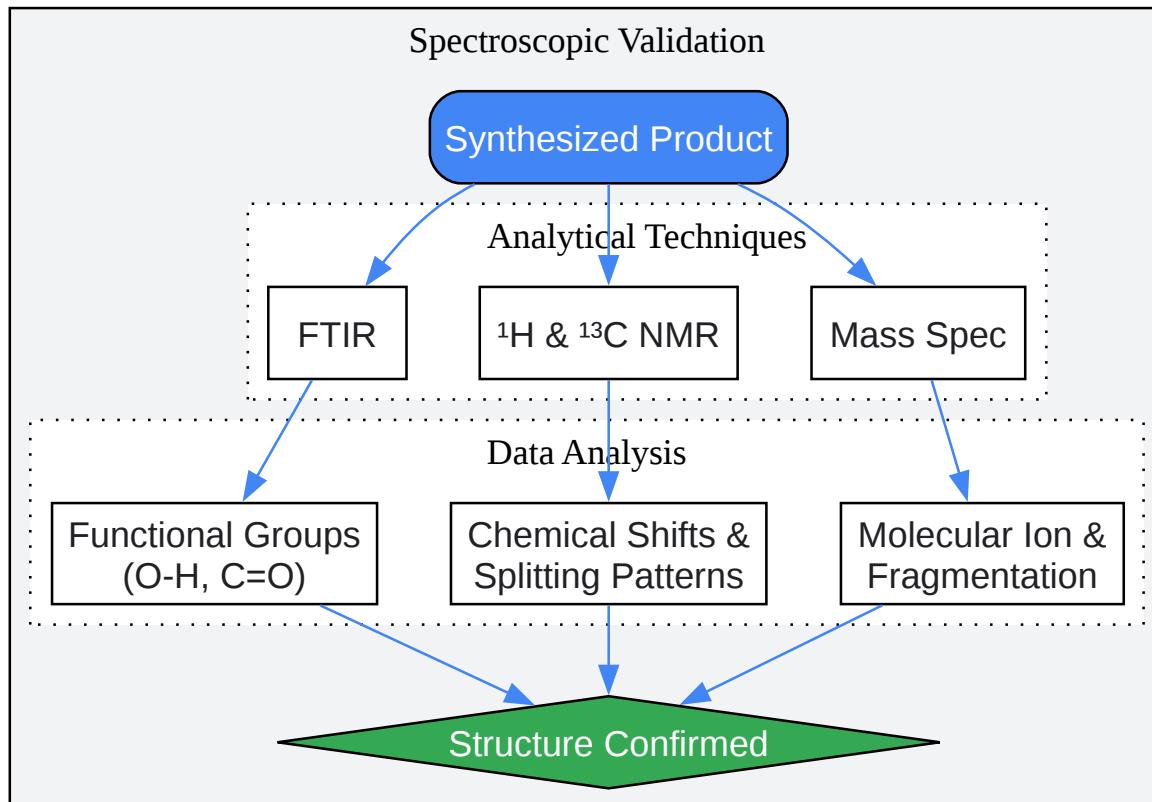
Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and validation workflow for **N-(3-Hydroxypropyl)phthalimide**.



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Caption: Synthesis workflow for **N-(3-Hydroxypropyl)phthalimide**.



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Caption: Experimental workflow for spectroscopic validation.

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